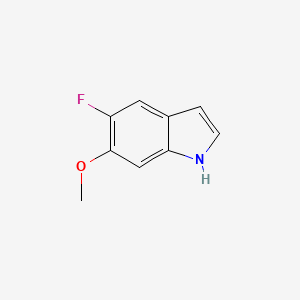

5-Fluoro-6-methoxy-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

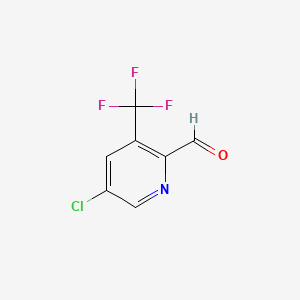

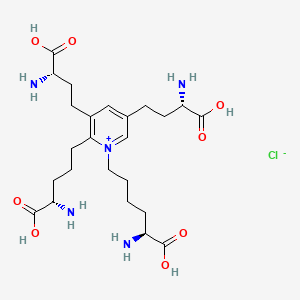

5-Fluoro-6-methoxy-1H-indole is a compound with the molecular formula C9H8FNO. It has a molecular weight of 165.17 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methoxy-1H-indole is 1S/C9H8FNO/c1-12-9-5-8-6 (2-3-11-8)4-7 (9)10/h2-5,11H,1H3 . This compound has a molar refractivity of 45.2±0.3 cm^3 .It has a density of 1.3±0.1 g/cm^3 . The boiling point is predicted to be 308.7±22.0 °C .

科学的研究の応用

Indole Synthesis and Classification

5-Fluoro-6-methoxy-1H-indole, as a derivative of indole, is part of the extensive family of indole alkaloids, which have inspired organic chemists for over a century. The indole structure is fundamental in synthesizing a wide array of compounds due to its high reactivity and binding affinity with various biological targets. A comprehensive review outlines a classification system for all indole syntheses, highlighting nine strategic approaches to constructing the indole nucleus. This classification provides a robust framework for understanding and developing new indole syntheses, ensuring that new methods can be appropriately categorized and compared to the existing body of work (Taber & Tirunahari, 2011).

Toxicity of Fluorophores

Fluorophores, which are fluorescent chemical compounds, can be used for in vivo cancer diagnosis through optical imaging. While 5-Fluoro-6-methoxy-1H-indole itself is not a fluorophore, the study of fluorophores, particularly their toxicity, is critical as they share structural similarities with fluorinated indole derivatives. A thorough review of the toxicity of various fluorophores used in molecular imaging emphasizes the need for detailed toxicity assessments before clinical application, a principle that may extend to the use of 5-Fluoro-6-methoxy-1H-indole derivatives in clinical settings (Alford et al., 2009).

Umpolung and C2-Functionalization of Indole

In synthetic chemistry, the concept of umpolung, or polarity inversion, is pivotal for creating novel indole derivatives, including those similar to 5-Fluoro-6-methoxy-1H-indole. A review discusses the C2 umpolung of indoles, a process where the typically electron-rich indole becomes an electrophile. This transformation opens up new avenues for synthesizing indole derivatives that are otherwise challenging to produce, highlighting the versatility and potential of compounds such as 5-Fluoro-6-methoxy-1H-indole in pharmaceutical chemistry (Deka, Deb & Baruah, 2020).

Indoles in Pharmacology

The pharmacological significance of indoles and their derivatives is immense, with a wide range of bioactivities. A comprehensive review of plant-based indole alkaloids showcases their diverse pharmacological potential, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities. This review provides a detailed assessment of the pharmacological activities of indole derivatives, underlining the importance of compounds like 5-Fluoro-6-methoxy-1H-indole in drug discovery (Omar et al., 2021).

Safety And Hazards

The safety information for 5-Fluoro-6-methoxy-1H-indole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing off immediately with soap and plenty of water if skin contact occurs, and rinsing immediately with plenty of water if eye contact occurs .

将来の方向性

Indole derivatives, including 5-Fluoro-6-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

特性

IUPAC Name |

5-fluoro-6-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXKLZQLVSSDKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717121 |

Source

|

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-methoxy-1H-indole | |

CAS RN |

1211595-72-0 |

Source

|

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)